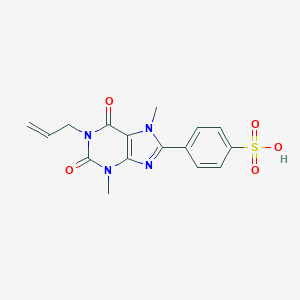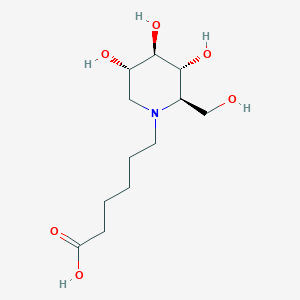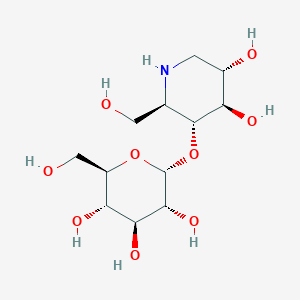
1-Allyl-3,7-diméthyl-8-sulfophénylxanthine
Vue d'ensemble
Description
1-Allyl-3,7-dimethyl-8-sulfophenylxanthine (1-Allyl-8-SPX) is a xanthine derivative that has been used in scientific research for over a decade. It is a potent inhibitor of cyclic nucleotide phosphodiesterase (PDE) enzymes, and has been used as an effective tool in various biochemical and physiological studies. 1-Allyl-8-SPX has been studied for its potential applications in the treatment of various diseases, including cancer, cardiovascular diseases, and neurological conditions.
Applications De Recherche Scientifique
1-Allyl-3,7-diméthyl-8-sulfophénylxanthine, également connue sous le nom de 1-Allyl-3,7-diméthyl-8-p-sulfophénylxanthine, est un composé chimique avec la formule moléculaire
C16H16N4O5SC_{16}H_{16}N_{4}O_{5}SC16H16N4O5S
et une masse molaire de 376.39 . Ce composé a plusieurs applications potentielles dans la recherche scientifique. Cependant, il est important de noter que mes connaissances sont basées sur les informations disponibles jusqu'en 2021, et il peut y avoir des développements plus récents. Voici quelques applications potentielles :Antagoniste du récepteur A2 de l’adénosine
Ce composé est connu pour être un antagoniste faible du récepteur A2 de l’adénosine . Les récepteurs de l’adénosine sont une classe de récepteurs couplés aux protéines G purinergiques avec l’adénosine comme ligand endogène. Le récepteur A2 a deux sous-types, A2A et A2B, et ils jouent un rôle essentiel dans les systèmes cardiovasculaire, respiratoire, immunitaire et nerveux. Par conséquent, les antagonistes de ces récepteurs ont des applications thérapeutiques potentielles dans une variété de troubles, y compris l’asthme, la douleur, le cancer et la maladie de Parkinson.
Recherche en neurologie
This compound a été utilisé dans la recherche en neurologie . Étant donné son rôle d’antagoniste du récepteur A2 de l’adénosine, il pourrait être utilisé pour étudier le rôle de ces récepteurs dans les affections neurologiques. Par exemple, les récepteurs A2A de l’adénosine sont fortement exprimés dans le cerveau et sont impliqués dans les troubles neurodégénératifs tels que la maladie de Parkinson et la maladie d’Alzheimer.
Recherche sur l’AVC
Ce composé est également utilisé dans la recherche sur l’AVC . L’AVC est l’une des principales causes de décès et d’invalidité dans le monde, et la recherche de nouvelles cibles thérapeutiques est constante. Les récepteurs A2A de l’adénosine ont été impliqués dans la physiopathologie de l’AVC, et leurs antagonistes, y compris la this compound, pourraient être des agents thérapeutiques potentiels.
Mécanisme D'action
Target of Action
The primary target of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine is the adenosine A2 receptor . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as their endogenous ligand. The A2 receptor has two subtypes, A2A and A2B, and plays a crucial role in many physiological processes, including neurotransmission, inflammation, and immune responses.
Mode of Action
1-Allyl-3,7-dimethyl-8-sulfophenylxanthine acts as a weak antagonist at the adenosine A2 receptor . As an antagonist, it binds to the receptor but does not activate it. Instead, it blocks the receptor and prevents it from being activated by adenosine. This inhibition of the A2 receptor can influence various physiological processes where the A2 receptor is involved.
Pharmacokinetics
It is known to be a water-soluble compound , which suggests that it may have good bioavailability
Analyse Biochimique
Biochemical Properties
1-Allyl-3,7-dimethyl-8-sulfophenylxanthine interacts with various biomolecules in biochemical reactions. It acts as an antagonist for the adenosine A2 receptor
Cellular Effects
As an adenosine A2 receptor antagonist, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine involves its role as an adenosine A2 receptor antagonist It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propriétés
IUPAC Name |
4-(3,7-dimethyl-2,6-dioxo-1-prop-2-enylpurin-8-yl)benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5S/c1-4-9-20-15(21)12-14(19(3)16(20)22)17-13(18(12)2)10-5-7-11(8-6-10)26(23,24)25/h4-8H,1,9H2,2-3H3,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMZOKMMANFJMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1C3=CC=C(C=C3)S(=O)(=O)O)N(C(=O)N(C2=O)CC=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274303 | |
| Record name | 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
149981-25-9 | |
| Record name | 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying the effects of 8-Phenyltheophylline on seizure susceptibility?
A1: 8-Phenyltheophylline is a potent and selective adenosine A1 receptor antagonist. Adenosine, a neurotransmitter, is known to have anticonvulsant properties. Therefore, understanding how 8-Phenyltheophylline influences seizure susceptibility by blocking adenosine receptors provides valuable insights into the complex mechanisms of epilepsy and potential therapeutic targets.
Q2: What were the key findings of the study regarding 8-Phenyltheophylline and electroconvulsive seizures?
A: The study demonstrated that repeated electroconvulsive seizures (ECS) in rats led to a reduced proconvulsant effect of caffeine []. While the study focused on caffeine, it utilized 8-Phenyltheophylline as a tool to investigate the role of adenosine A1 receptors in this phenomenon. The researchers found that the decrease in caffeine's proconvulsant effect after ECS was not due to changes in adenosine A1 receptor sensitivity, as the effects of 8-Phenyltheophylline remained consistent. This suggests that other mechanisms, beyond adenosine A1 receptor antagonism, contribute to the altered seizure susceptibility following ECS.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![N-[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl]-2-iodoacetamide](/img/structure/B13989.png)



